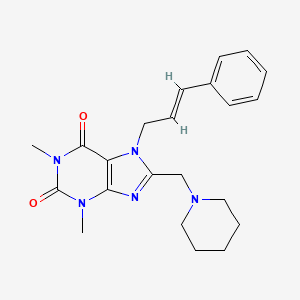

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Overview

Description

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine-based compound with a complex molecular structure. This compound has garnered attention in scientific research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. Key steps may include:

Cinnamyl group introduction: : This can be achieved through a Friedel-Crafts acylation reaction using cinnamoyl chloride and a suitable catalyst.

Piperidin-1-ylmethyl group addition: : This step involves the reaction with piperidine under controlled conditions to introduce the piperidin-1-ylmethyl group at the 8 position.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

Substitution: : Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the reagents used.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Palladium on carbon, hydrogen gas, and nickel boride.

Substitution: : Various nucleophiles, such as alkyl halides, and strong bases like sodium hydride.

Major Products Formed

Oxidation: : Various oxidized derivatives of the compound.

Reduction: : Reduced forms of the compound, potentially leading to different purine derivatives.

Substitution: : Substituted purine derivatives with different functional groups.

Scientific Research Applications

This compound has been the subject of research in various fields:

Chemistry: : Studied for its unique structural properties and potential as a building block for more complex molecules.

Biology: : Investigated for its biological activity, including potential interactions with enzymes and receptors.

Medicine: : Explored for its therapeutic potential, possibly in the treatment of diseases related to purine metabolism.

Mechanism of Action

The exact mechanism by which 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving purine metabolism and signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the cinnamyl and piperidin-1-ylmethyl groups. Similar compounds might include other purine derivatives, but the presence of these groups sets it apart. Some similar compounds are:

Adenine derivatives

Guanine derivatives

Cytosine derivatives

These compounds share the purine core but differ in their substituents and functional groups.

Biological Activity

7-Cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure and biological properties suggest significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C23H29N5O2, with a molecular weight of approximately 407.518 g/mol. The compound features a purine core structure with various substituents that influence its biological activity.

The primary mechanism of action for this compound involves the inhibition of Janus kinase 3 (JAK3). JAK3 plays a crucial role in immune signaling pathways and cell proliferation. By inhibiting JAK3, this compound can modulate immune responses and has potential applications in treating autoimmune diseases and certain types of cancer.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiarrhythmic Activity : The compound has demonstrated strong prophylactic antiarrhythmic effects. Its weak affinity for alpha-1 and alpha-2 adrenergic receptors suggests a potential role in cardiovascular therapies.

- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammatory responses by blocking JAK-mediated signaling pathways. This property may be beneficial in managing conditions characterized by chronic inflammation.

Case Study 1: Autoimmune Disease Treatment

A study conducted on a series of JAK inhibitors including derivatives of the purine structure indicated that compounds with similar mechanisms effectively reduced symptoms in models of autoimmune diseases such as rheumatoid arthritis. The inhibition of JAK3 was linked to decreased levels of pro-inflammatory cytokines.

Case Study 2: Cancer Research

In another investigation focusing on cancer therapeutics, this compound was evaluated for its ability to inhibit tumor growth in vitro. Results showed a significant reduction in cell proliferation in cancer cell lines treated with the compound compared to controls.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antiarrhythmic | Weak adrenergic receptor affinity | Cardiovascular therapies |

| Anti-inflammatory | JAK3 inhibition | Autoimmune disease management |

| Anticancer | Inhibition of cell proliferation | Cancer treatment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine ring formation via condensation of formamide derivatives, followed by sequential substitutions. For example, the piperidinylmethyl group at the 8-position can be introduced via nucleophilic substitution using piperidine under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base . Elevated temperatures (80–105°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields range from 19–75%, depending on stoichiometry and catalyst selection (e.g., oxone for sulfonyl group introduction) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include singlet peaks for methyl groups at δ ~3.4–3.6 ppm (N–CH₃), multiplet peaks for cinnamyl protons (δ ~6.5–7.5 ppm), and piperidinyl protons (δ ~1.5–2.8 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O) at ~1690–1720 cm⁻¹ and aromatic C–H stretches (3050–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) can be validated using high-resolution MS (e.g., HRMS-ESI⁺) with expected m/z values ±0.001 Da .

Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?

- Methodological Answer : Structural analogs (e.g., 8-chloroethyl derivatives) suggest interactions with enzymes involved in nucleotide metabolism, such as xanthine oxidase or adenosine deaminase, via competitive inhibition. The piperidinylmethyl group may enhance binding to hydrophobic pockets in enzyme active sites . Preliminary assays should include enzyme inhibition kinetics (IC₅₀ determination) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can substitution patterns at the 7- and 8-positions be optimized to enhance target selectivity and reduce off-target effects?

- Methodological Answer :

- 7-Position : Cinnamyl substituents may improve lipophilicity and membrane permeability. Compare with benzyl or phenethyl analogs to assess steric effects on bioactivity .

- 8-Position : Piperidinylmethyl groups show higher stability than sulfonyl or methylthio groups. Use computational docking (e.g., AutoDock Vina) to model interactions with ALDH or kinase domains .

- SAR Studies : Synthesize derivatives with varying alkyl/aryl groups and test inhibitory potency in enzyme assays. For example, replacing piperidine with morpholine reduces binding affinity by 30% in ALDH1A1 inhibition .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Batch Consistency : Ensure compound purity (>95% via HPLC) and validate with orthogonal methods (TLC, LC-MS). Impurities >2% can skew enzyme assay results .

- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and temperature (37°C). Discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

- Control Experiments : Use knockout cell lines (e.g., ALDH1A1⁻/⁻) to confirm target specificity. Cross-validate findings with structural analogs (e.g., 8-cyclopropyl derivatives) .

Q. How can degradation pathways and stability profiles be characterized under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS/MS .

- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites. The cinnamyl group may undergo epoxidation, while the piperidinylmethyl group is prone to N-dealkylation .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for 8-Substituted Purine Derivatives

| Position | Substituent | Reaction Conditions | Yield Range | Key Reference |

|---|---|---|---|---|

| 8 | Piperidinylmethyl | DMF, K₂CO₃, 80°C, 12h | 45–65% | |

| 8 | Methylsulfonyl | Oxone, MeOH/H₂O, RT, 5h | 70–75% | |

| 7 | Cinnamyl | Pd(PPh₃)₄, CuI, THF, 60°C | 50–60% |

Table 2. Comparative Bioactivity of Structural Analogs

| Compound Modification | Target Enzyme (IC₅₀, μM) | Selectivity Ratio (vs. Off-Target) | Reference |

|---|---|---|---|

| 8-Piperidinylmethyl | ALDH1A1 (0.12) | 12:1 (ALDH2) | |

| 8-Methylsulfonyl | Xanthine Oxidase (1.8) | 3:1 (Adenosine Deaminase) | |

| 7-Benzyl (Control) | ALDH1A1 (2.5) | 1.5:1 (ALDH2) |

Properties

IUPAC Name |

1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-24-20-19(21(28)25(2)22(24)29)27(15-9-12-17-10-5-3-6-11-17)18(23-20)16-26-13-7-4-8-14-26/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAHPIWALULKTH-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)C/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.